Home > Products > Screening Compounds P114154 > Bivalirudin Trifluoacetate
Bivalirudin Trifluoacetate -

Bivalirudin Trifluoacetate

Catalog Number: EVT-13517910
CAS Number:
Molecular Formula: C98H138N24O33
Molecular Weight: 2180.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bivalirudin trifluoroacetate is classified as a small molecule and falls under the category of polypeptides, specifically organic compounds containing more than ten amino acid residues. Its systematic name reflects its complex structure, comprising various amino acids including D-phenylalanine, L-proline, L-arginine, and others . The molecular formula for bivalirudin trifluoroacetate is C98H138N24O33C2HF3O2C_{98}H_{138}N_{24}O_{33}\cdot C_{2}HF_{3}O_{2}, with a molecular weight of approximately 2294.34 g/mol .

Synthesis Analysis

Methods

The synthesis of bivalirudin trifluoroacetate can be achieved through solid-phase peptide synthesis or a hybrid approach combining solid-phase and solution synthesis. The process typically involves the sequential assembly of amino acid residues on a resin support, where protecting groups are utilized to prevent unwanted reactions during synthesis. Coupling between peptide fragments occurs via activation of carboxyl groups, often employing coupling reagents or active esters .

Technical Details

  1. Solid-Phase Synthesis: The peptide chain is constructed on a hyper acid-labile resin using protected amino acids.
  2. Fragment Coupling: Peptide fragments are coupled through activated carboxyl groups to form the complete sequence.
  3. Deprotection and Purification: After synthesis, protecting groups are removed using mild acidic solutions (e.g., trifluoroacetic acid), followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels (≥98.5%) .
Molecular Structure Analysis

Structure

The molecular structure of bivalirudin trifluoroacetate consists of a complex arrangement of amino acids forming a peptide chain that exhibits specific three-dimensional conformation critical for its biological activity. The compound's structure allows it to effectively bind to thrombin at both its catalytic site and anion-binding exosite, leading to its anticoagulant properties.

Data

  • Molecular Formula: C98H138N24O33C_{98}H_{138}N_{24}O_{33}
  • Molecular Weight: 2294.34 g/mol
  • Appearance: White powder
  • Density: Approximately 1.5 g/cm³ .
Chemical Reactions Analysis

Bivalirudin trifluoroacetate undergoes several key reactions in its mechanism of action:

  1. Binding Reaction: Bivalirudin binds reversibly to thrombin, inhibiting its ability to cleave fibrinogen into fibrin.
  2. Cleavage Reaction: Thrombin can slowly cleave the bond between bivalirudin and arginine-proline residues, allowing for the recovery of thrombin's active site functions over time .

These reactions are crucial in understanding how bivalirudin exerts its therapeutic effects.

Mechanism of Action

Bivalirudin exerts its anticoagulant effects by directly inhibiting thrombin through dual binding sites:

  • Catalytic Site Binding: Prevents thrombin from converting fibrinogen into fibrin.
  • Anion-Binding Exosite Binding: Further stabilizes the interaction, enhancing inhibition.

This mechanism leads to prolonged activated partial thromboplastin time and prothrombin time in patients, indicating effective anticoagulation . The reversible nature of this binding allows for controlled anticoagulation during medical procedures.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water; forms clear solutions upon reconstitution.
  • Storage Conditions: Recommended storage at 0 - 8 °C .

Chemical Properties

  • Molecular Weight: 2294.34 g/mol
  • LogP (Partition Coefficient): -2.24, indicating hydrophilicity.
  • Protein Binding: Exhibits significant protein binding characteristics relevant for pharmacokinetics .
Applications

Bivalirudin trifluoroacetate is primarily used in clinical settings for:

  • Treatment of heparin-induced thrombocytopenia.
  • Prevention of thrombosis during percutaneous coronary interventions.
  • Management of patients with acute coronary syndromes undergoing invasive procedures.

Its specific mechanism as a direct thrombin inhibitor makes it a valuable tool in cardiovascular medicine, particularly in settings where traditional anticoagulants may pose risks due to adverse reactions .

Introduction to Bivalirudin Trifluoroacetate as a Pharmacological Agent

Historical Development and Evolution of Direct Thrombin Inhibitors

The development of direct thrombin inhibitors (DTIs) represents a paradigm shift from naturally derived anticoagulants to rationally designed synthetic molecules. The foundational discovery occurred in 1884 when John Berry Haycraft identified the anticoagulant properties of Hirudo medicinalis (medicinal leech) saliva, isolating the polypeptide hirudin [7]. This natural thrombin inhibitor inspired decades of research, culminating in the recombinant production of desulfatohirudin in the 1980s – a critical advancement enabling therapeutic applications [1] [7]. Despite hirudin's potent thrombin inhibition (picomolar affinity), limitations emerged, including irreversible binding, renal clearance dependency, and bleeding risks observed in acute coronary syndrome trials [1] [7]. These constraints catalyzed the development of synthetic analogs with improved pharmacological profiles.

Bivalirudin trifluoroacetate emerged as a strategically engineered 20-amino acid synthetic polypeptide (molecular formula: C₉₈H₁₃₈N₂₄O₃₃·C₂HF₃O₂; molecular weight: 2294.34 g/mol) designed to overcome hirudin's limitations [3] [5]. Its design incorporates key structural elements:

  • An N-terminal D-Phe-Pro-Arg-Pro motif mimicking thrombin's fibrinogen-binding exosite
  • A Gly-Gly-Gly-Gly linker providing conformational flexibility
  • A C-terminal domain (Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu) binding the catalytic site [4] [5]

This bivalent architecture enables simultaneous, reversible interaction with both thrombin's active catalytic site and anion-binding exosite 1, distinguishing it from earlier irreversible inhibitors [2] [7]. FDA approval in 2000 for percutaneous coronary intervention (PCI) anticoagulation, particularly in heparin-induced thrombocytopenia (HIT) patients, validated three decades of translational research bridging leech biology to synthetic peptide therapeutics [1] [10].

Table 1: Key Milestones in Direct Thrombin Inhibitor Development

Time PeriodDevelopment StageKey AgentsClinical Impact
1884Natural DiscoveryHirudin (leech saliva)Foundation for thrombin inhibition concept
1980sRecombinant BiotechnologyLepirudin/DesirudinFirst clinical DTIs; limitations: irreversible binding, renal dependency, bleeding risk
1990sSynthetic Analog DesignBivalirudinReversible bivalent inhibition; predictable pharmacokinetics
2000FDA ApprovalBivalirudin (PCI indication)Validated synthetic peptide approach for targeted anticoagulation
Post-2000Expanded ApplicationsBivalirudin (off-label: HIT, ECMO)Broadened utility beyond initial PCI indication

Role of Bivalirudin Trifluoroacetate in Modern Anticoagulation Therapy

Bivalirudin trifluoroacetate occupies a unique niche in contemporary anticoagulation due to its mechanistic precision and predictable pharmacokinetics. Unlike heparin derivatives requiring antithrombin III as a cofactor, bivalirudin directly inhibits both soluble thrombin and fibrin clot-bound thrombin through reversible, concentration-dependent binding [1] [2]. This action prevents thrombin-mediated fibrinogen cleavage, coagulation factor activation (V, VIII, XI), and platelet aggregation – collectively disrupting thrombus formation at multiple points [4] [5]. Pharmacokinetically, bivalirudin demonstrates rapid onset (peak plasma concentration within 2 minutes post-IV bolus) and a short half-life (25 minutes in normal renal function) due to proteolytic cleavage and renal excretion mechanisms [1] [2]. This profile enables precise intraprocedural anticoagulation with rapid reversal post-infusion cessation.

The trifluoroacetate counterion significantly influences the compound's pharmaceutical properties. During solid-phase peptide synthesis (SPPS), trifluoroacetic acid (TFA) cleaves the peptide from resin and removes protecting groups, resulting in bivalirudin trifluoroacetate as the initial synthetic form [9]. While the counterion facilitates purification and stability, concerns regarding potential biological effects (e.g., membrane toxicity, enzyme catalysis interference) have prompted rigorous quality control, limiting trifluoroacetate content in clinical formulations [9] [10].

Bivalirudin's clinical value is most pronounced in coronary interventions and HIT management:

  • PCI Optimization: In ST-elevation myocardial infarction (STEMI) patients undergoing primary PCI via radial access, bivalirudin (with 2-4 hour post-procedural infusion) significantly reduced 30-day mortality or major bleeding compared to heparin monotherapy (BRIGHT 4 trial) [2] [6]. This benefit stems from reduced bleeding rates without ischemic compromise, attributed to bivalirudin's selective thrombin inhibition without platelet activation.
  • HIT Paradigm: As a non-heparinoid anticoagulant lacking cross-reactivity with heparin-PF4 antibodies, bivalirudin is guideline-endorsed for PCI in HIT/HITTS and serves as an off-label alternative for cardiac surgery anticoagulation and renal replacement therapy in this population [2] [10]. Its clearance independence from hepatic pathways offers an advantage over argatroban in hepatic impairment.
  • Emerging Applications: Off-label use in extracorporeal membrane oxygenation (ECMO) and cardiopulmonary bypass is expanding, particularly in HIT patients. Pediatric ECMO studies indicate reduced transfusion requirements with bivalirudin versus heparin, though pharmacokinetic variability necessitates careful monitoring [2] [6].

Table 2: Comparative Pharmacological Profiles of Key Anticoagulants

ParameterBivalirudinUnfractionated Heparin (UFH)Low Molecular Weight Heparin (LMWH)
Molecular TargetDirect thrombin inhibitor (free & clot-bound)Antithrombin III-dependent (primarily IIa, Xa)Antithrombin III-dependent (primarily Xa)
Binding SpecificityBivalent: catalytic site + exosite 1Nonspecific protein bindingReduced protein binding vs UFH
Half-life (Normal Renal Function)25 minutes30-150 minutes3-7 hours
Renal Clearance (%)~20%MinimalSignificant (40-95% depending on agent)
HIT RiskNoneHigh (3-5%)Lower than UFH but present
ReversibilityNo antidote; short half-lifeProtamine sulfatePartial reversal with protamine
Primary Clinical NichePCI (especially HIT); Off-pump CABGVTE prophylaxis; initial ACS managementVTE treatment/prophylaxis; ACS

Academic Significance: Bridging Peptide Chemistry and Hematological Research

Bivalirudin trifluoroacetate epitomizes the intersection of advanced peptide synthesis and hematological pharmacology. Its development necessitated innovations in solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy, where the trifluoroacetate counterion forms during resin cleavage with 92.5% TFA [9]. This process creates electrostatic interactions between trifluoroacetate anions and protonated amino groups (Arg, Lys, His residues), yielding the trifluoroacetate salt. Research has revealed that residual trifluoroacetate can potentially influence peptide conformation, biological activity, and toxicity profiles – observations prompting stringent purification protocols to minimize counterion content below 0.36% in clinical-grade material [9]. The development of solid-phase extraction (SPE) methodologies enabling counterion exchange to hydrochloride or acetate while maintaining peptide integrity (82-97% purity) represents a critical advancement for preclinical evaluation of peptide therapeutics [9].

Beyond its standalone clinical applications, bivalirudin serves as a research tool illuminating thrombin's multifaceted roles:

  • Thrombin Generation Studies: Combined with thrombin generation assays (TGA), bivalirudin demonstrates differential inhibition kinetics compared to heparin. It dose-dependently delays thrombin peak formation and reduces peak height under various activators (e.g., tissue factor, actin), providing insights into thrombin's feedback amplification mechanisms [5] [8].
  • Dual-Target Anticoagulant Strategies: Experimental models in factor-deficient plasmas reveal synergistic effects when combining bivalirudin with inhibitors targeting factors IX/IXa or V/Va. These combinations exhibit incremental dose-response relationships, suggesting broader therapeutic windows than monotherapy [8]. Such research informs next-generation anticoagulants with multi-target mechanisms.
  • Vascular Biology Probes: In vitro studies demonstrate bivalirudin's capacity to inhibit thrombin-induced endothelial hyperpermeability (30 μg/mL, 10-minute exposure) by suppressing sphingosine-1-phosphate receptor 2 (S1PR2) upregulation and preserving cytoskeletal protein distribution in human umbilical vein endothelial cells (HUVECs) [4]. This suggests thrombin's underappreciated role in microvascular integrity beyond coagulation.

The peptide's versatility extends to drug delivery innovation. Micellar nanoparticle formulations incorporating bivalirudin exhibit 10-fold greater accumulation in pulmonary thrombi versus free drug in mouse models, significantly prolonging half-life and enhancing anticoagulant efficacy in both thromboplastin-induced lung thrombosis and ferric chloride-induced carotid artery thrombosis models [5]. This nanotechnology approach addresses bivalirudin's short half-life limitation while demonstrating targeted antithrombotic delivery principles applicable to other peptide therapeutics.

Table 3: Research Applications of Bivalirudin Trifluoroacetate in Translational Science

Research DomainExperimental ModelKey FindingsAcademic Impact
Peptide Purification ChemistrySolid-Phase Extraction (SPE) chromatographyAchieved <0.36% TFA content with 82-97% peptide purity via counterion exchangeEnabled biological evaluation without counterion interference
Thrombin Generation KineticsFactor-deficient human plasma + TGADose-dependent thrombin peak reduction; synergy with anti-IX/IXa or anti-V/Va inhibitorsRevealed optimal dual-target anticoagulant strategies
Vascular Barrier FunctionHUVECs + thrombin challengeInhibition of S1PR2 upregulation and barrier dysfunction at 30 μg/mLIdentified thrombin's non-hemostatic vascular effects
Targeted Drug DeliveryBivalirudin-loaded micelles in murine thrombosis10-fold increased thrombus accumulation; enhanced efficacy vs free drugValidated nanotechnology for peptide therapeutic delivery
Viral Infection/Coagulation CrosstalkRSV-infected neonatal miceReduced inflammatory cytokines and coagulation markers at 2 mg/kgDemonstrated antiviral/anti-inflammatory properties beyond anticoagulation

Compounds Mentioned

  • Bivalirudin Trifluoroacetate
  • Hirudin
  • Desulfatohirudin
  • Lepirudin
  • Desirudin
  • Unfractionated Heparin (UFH)
  • Low Molecular Weight Heparin (LMWH)
  • Argatroban
  • Dabigatran
  • Warfarin
  • NAPAP (Nα-(2-naphthyl-sulphonyl-glycyl)-DL-p-amidinophenylalanyl-piperidine)
  • Tissue Factor
  • Sphingosine-1-phosphate receptor 2 (S1PR2) agonists/inhibitors

Properties

Product Name

Bivalirudin Trifluoacetate

IUPAC Name

2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C98H138N24O33

Molecular Weight

2180.3 g/mol

InChI

InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)

InChI Key

OIRCOABEOLEUMC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.